molecular formula C24H27ClN4O2S B2560560 N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide CAS No. 863558-70-7

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide

Cat. No.: B2560560
CAS No.: 863558-70-7
M. Wt: 471.02
InChI Key: KNDRCXDMWBFHSJ-UHFFFAOYSA-N
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Description

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide is a complex organic compound that features a combination of piperazine, pyridine, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

    Coupling with Pyridine Derivative: The 4-benzylpiperazine is then reacted with a pyridine derivative, such as 3-bromopyridine, under basic conditions to form the intermediate compound.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Oxidized derivatives of the piperazine or pyridine rings.

    Reduction: Reduced forms of the sulfonamide or pyridine rings.

    Substitution: Substituted derivatives at the chlorobenzene moiety.

Scientific Research Applications

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzenesulfonamide
  • N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-fluorobenzenesulfonamide

Uniqueness

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide is unique due to the presence of the 4-chlorobenzenesulfonamide moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2S/c25-22-8-10-23(11-9-22)32(30,31)27-18-24(21-7-4-12-26-17-21)29-15-13-28(14-16-29)19-20-5-2-1-3-6-20/h1-12,17,24,27H,13-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDRCXDMWBFHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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